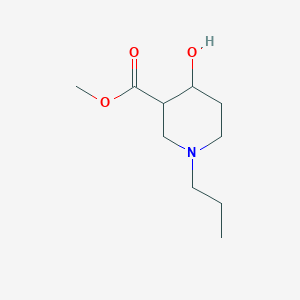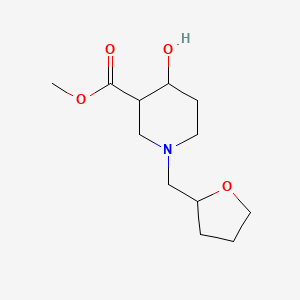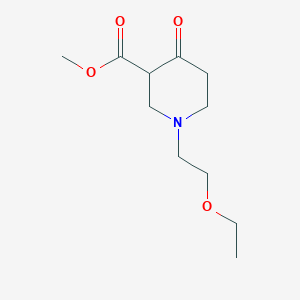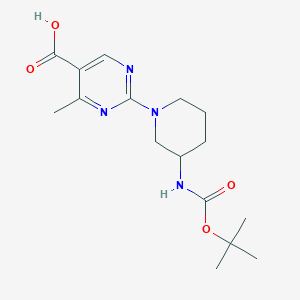
2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine is characterized by a pyridine ring attached to a cyclobutylpiperazine group. Pyridine is a basic heterocyclic organic compound, structurally related to benzene .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine are not available, related compounds have been used in the synthesis of various pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Anticancer Activities : Novel compounds derived from structurally similar pyridine and piperazine scaffolds have been synthesized and shown to exhibit moderate cytotoxic activity against cancer cells, including prostate cancer cell lines. These studies suggest that derivatives of pyridin-3-amine could serve as starting points for the development of new anticancer agents (Demirci & Demirbas, 2019).
Antibacterial and Antimicrobial Activities : Various heterocyclic compounds, including those related to the pyridine and piperazine motifs, have been synthesized with the aim of discovering new antimicrobial and antibacterial agents. For instance, derivatives showing promise against Mycobacterium tuberculosis, including multidrug-resistant strains, highlight the potential for compounds derived from 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine to contribute to the treatment of infectious diseases (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Catalytic Applications : Research into the synthesis of N,4-diheteroaryl 2-aminothiazoles has unveiled compounds with interesting properties, including those suitable for catalysis. The study of these molecules contributes to a broader understanding of how structural modifications can influence catalytic activity and selectivity in synthetic chemistry applications (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Energetic Materials : The synthesis of novel energetic compounds derived from pyridin-4-amine demonstrates the potential for creating materials with significant explosive properties. This research area could provide insights into the design of new materials for defense and industrial applications, potentially relevant to derivatives of the compound (Ku, 2015).
Luminescent Materials : Studies on cyclometalating ligands, including those based on pyridin-2-amine frameworks, have led to the development of platinum(II) complexes with high luminescence and minimal concentration quenching. Such research indicates the utility of pyridine and piperazine derivatives in creating materials for optical and electronic applications (Vezzu, Ravindranathan, Garner, Bartolotti, Smith, Boyle, & Huo, 2011).
Eigenschaften
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-12-5-2-6-15-13(12)17-9-7-16(8-10-17)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDZRZRVCWNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)




![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)


![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)
